molecular formula C10H15IN2S B1654818 N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide CAS No. 27806-86-6

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide

Cat. No.: B1654818
CAS No.: 27806-86-6
M. Wt: 322.21 g/mol
InChI Key: NASYPFBRLFJLSO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide is a chemical compound with the CAS number 27806-86-6. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide typically involves the reaction of 2,6-xylyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydriodic acid to obtain the hydriodide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted pseudourea compounds.

Scientific Research Applications

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds like thiourea and its substituted derivatives share structural similarities with N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide.

    Isothiocyanates: Compounds such as phenyl isothiocyanate and benzyl isothiocyanate are structurally related and exhibit similar reactivity.

Uniqueness

This compound stands out due to its unique combination of a pseudourea core with a 2,6-xylyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl N'-(2,6-dimethylphenyl)carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.HI/c1-7-5-4-6-8(2)9(7)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYPFBRLFJLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182122
Record name Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27806-86-6
Record name Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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